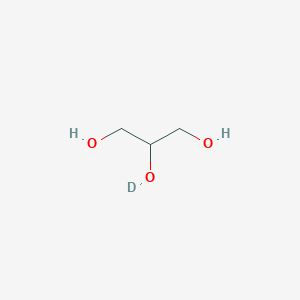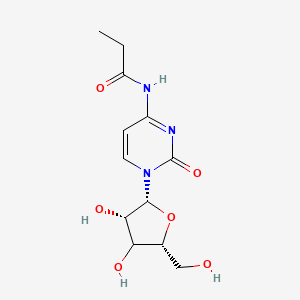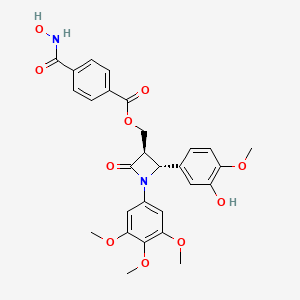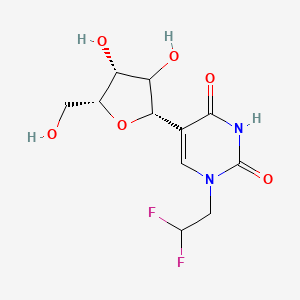
N1-(1,1-Difluoroethyl)pseudouridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(1,1-Difluoroethyl)pseudouridine: is a purine nucleoside analogue with broad antitumor activity. It targets indolent lymphoid malignancies by inhibiting DNA synthesis and inducing apoptosis . This compound is used primarily for scientific research and drug development purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N1-(1,1-Difluoroethyl)pseudouridine involves the modification of pseudouridine with a difluoroethyl group. The exact synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature. it typically involves nucleophilic substitution reactions where the difluoroethyl group is introduced to the pseudouridine molecule .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. The compound is generally produced in research laboratories and specialized chemical manufacturing facilities under controlled conditions to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions: N1-(1,1-Difluoroethyl)pseudouridine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the difluoroethyl group or other functional groups on the molecule.
Substitution: Nucleophilic substitution reactions are common, where the difluoroethyl group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various analogues with different functional groups .
Aplicaciones Científicas De Investigación
Chemistry: N1-(1,1-Difluoroethyl)pseudouridine is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology: In biological research, this compound is used to study the mechanisms of DNA synthesis inhibition and apoptosis induction. It serves as a model compound for understanding the behavior of nucleoside analogues in biological systems .
Medicine: It is being investigated for its ability to target and kill cancer cells, particularly in lymphoid malignancies .
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs. Its unique properties make it a valuable tool for drug discovery and development .
Mecanismo De Acción
N1-(1,1-Difluoroethyl)pseudouridine exerts its effects by inhibiting DNA synthesis and inducing apoptosis. The difluoroethyl group enhances its ability to interfere with DNA replication, leading to cell death. The compound targets specific enzymes involved in DNA synthesis, disrupting the replication process and triggering programmed cell death pathways .
Comparación Con Compuestos Similares
Pseudouridine: The parent compound of N1-(1,1-Difluoroethyl)pseudouridine, used in RNA therapy and vaccine development.
N1-methylpseudouridine: Another modified nucleoside with applications in mRNA vaccines and RNA therapy.
Uniqueness: this compound is unique due to the presence of the difluoroethyl group, which enhances its antitumor activity and stability. This modification distinguishes it from other nucleoside analogues and contributes to its specific biological effects .
Propiedades
Fórmula molecular |
C11H14F2N2O6 |
|---|---|
Peso molecular |
308.24 g/mol |
Nombre IUPAC |
1-(2,2-difluoroethyl)-5-[(2S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H14F2N2O6/c12-6(13)2-15-1-4(10(19)14-11(15)20)9-8(18)7(17)5(3-16)21-9/h1,5-9,16-18H,2-3H2,(H,14,19,20)/t5-,7+,8?,9+/m1/s1 |
Clave InChI |
AIRFOPFGWMIWKE-DUQYIQTESA-N |
SMILES isomérico |
C1=C(C(=O)NC(=O)N1CC(F)F)[C@H]2C([C@H]([C@H](O2)CO)O)O |
SMILES canónico |
C1=C(C(=O)NC(=O)N1CC(F)F)C2C(C(C(O2)CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


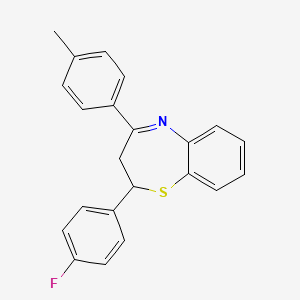
![N-[1-[(6-chloro-5-hydroxypyridin-3-yl)methyl]-4,4,5,5-tetradeuterioimidazol-2-yl]nitramide](/img/structure/B12394281.png)
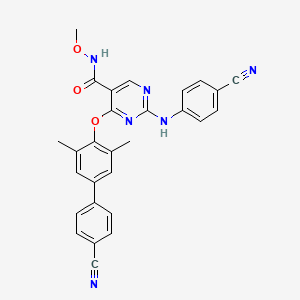
![[(2R,4S,5R)-3-acetyloxy-4-fluoro-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12394293.png)
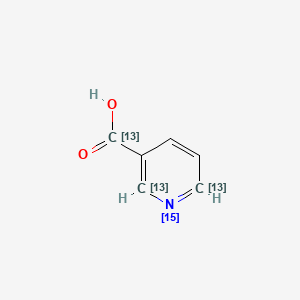
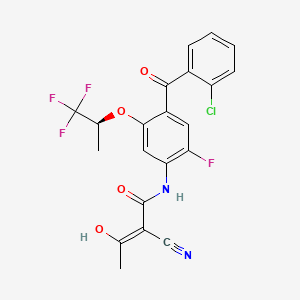
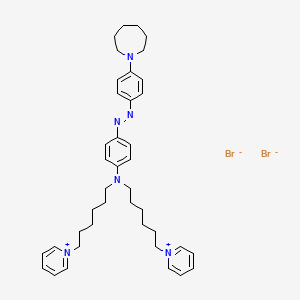
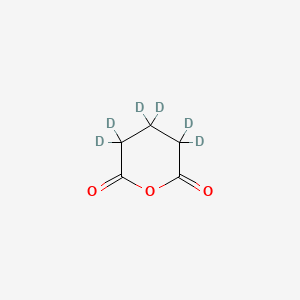
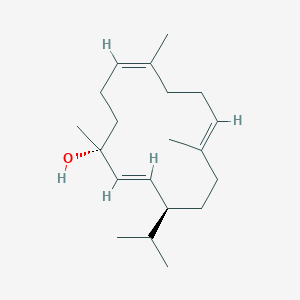
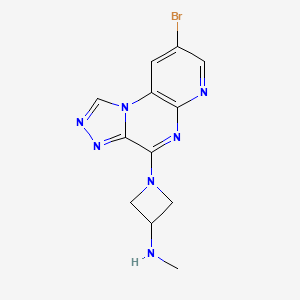
![2-chloro-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12394338.png)
